6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
6-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted at position 6 with a 2-chlorophenyl group and at position 2 with a methylthio (-SCH₃) moiety. The pyrimidin-4(3H)-one core is a bicyclic structure with a ketone oxygen at position 4, contributing to its hydrogen-bonding capacity and polarity. This compound belongs to a broader class of pyrimidinones, which are studied for their diverse biological activities and synthetic versatility .
The methylthio substituent at position 2 enhances lipophilicity, which may impact membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYIWYKPSWXYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 6-Aminopyrimidine Precursors and Vilsmeier Formylation
One approach involves starting from 6-aminopyrimidines, which undergo formylation and subsequent substitution reactions to install the methylthio and 2-chlorophenyl groups.
- General Procedure : A mixture of acetic anhydride and formic acid is used to react with 6-aminopyrimidine derivatives at elevated temperatures (e.g., 50 ºC for 10 minutes), yielding formylated intermediates after recrystallization from ethanol.
- Vilsmeier Formylation : Utilizing phosphoryl chloride (POCl3) in dimethylformamide (DMF) at low temperatures (ice bath conditions) facilitates selective formylation of 6-aminopyrimidines, which are then further processed.
This method is useful for preparing key intermediates like 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, which can be further functionalized.
Stepwise Synthesis from 6-Aminothiouracil and 4-Chlorobenzaldehyde
A well-documented synthetic route involves condensation and methylation steps:
Step 1: Condensation
6-Aminothiouracil reacts with 4-chlorobenzaldehyde in a refluxing ethanol/piperidine mixture for 5 hours, producing 6-[4-(chlorophenyl)methylene]amino-2,3-dihydropyrimidin-4(1H)-one with an 83% yield.Step 2: Methylation
The above intermediate is treated with ethanolic KOH and methyl iodide under reflux for 5 hours, yielding 6-[(4-chlorophenyl)methylene]amino-2-(methylthio)pyrimidin-4(1H)-one with an 87% yield.Step 3: Purification
The product is isolated by precipitation in water, filtration, washing, and crystallization from dioxane.
This route is notable for its high yields and straightforward reaction conditions.
Oxidation and Further Functionalization
The methylthio group in the compound can be oxidized to methylsulfonyl derivatives using hydrogen peroxide in acetic acid/water mixtures at room temperature over 10 hours, yielding sulfone analogues in about 76% yield. This step is relevant for further modification of the parent compound.
Nucleophilic Substitution on 2-Methyl-4,6-dichloropyrimidine
A patented method describes the preparation of related pyrimidine derivatives starting from 2-methyl-4,6-dichloropyrimidine:
Step 1 : Reaction of 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine in a molar ratio close to 1:1 under basic conditions to form 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid ethyl ester.
This approach highlights the use of dichloropyrimidine intermediates, which can be selectively substituted at position 6 to introduce the 2-chlorophenyl group or other substituents.
Chlorination and Hydrolysis Route
Another method involves:
Preparation of 4,6-dichloropyrimidin-2-amine by chlorination of 2-amino-4(3H)-pyrimidinone using phosphoryl chloride (POCl3) at 85–95 °C without solvent, in the presence of triethylamine as an acid scavenger.
Partial hydrolysis of 4,6-dichloropyrimidine derivatives with sodium hydroxide under reflux for 5 hours yields 2-amino-6-chloropyrimidin-4(3H)-one, a key intermediate for further functionalization.
This method is important for obtaining the chlorinated pyrimidinone core needed for subsequent substitution with methylthio and 2-chlorophenyl groups.
Comparative Data Table of Preparation Methods
Research Findings and Observations
The phosphoryl chloride (POCl3) method is a common and effective chlorinating agent for pyrimidine derivatives, enabling selective substitution at the 4 and 6 positions of the pyrimidine ring.
The methylthio group introduction is efficiently achieved via methylation of thiol-containing intermediates under basic conditions, typically using methyl iodide.
The condensation of 6-aminothiouracil with chlorobenzaldehyde is a reliable method to introduce the 2-chlorophenyl moiety through a Schiff base intermediate, which can be further reduced or modified.
Oxidation of the methylthio substituent allows for further derivatization, expanding the chemical space of the compound class.
The use of 6-aminopyrimidine intermediates and their formylation under Vilsmeier conditions provides a versatile synthetic handle for subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the pyrimidinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiplatelet Activity
Research has indicated that derivatives of pyrimidine compounds, including 6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, exhibit significant antiplatelet activity. A study synthesized several related compounds and evaluated their ability to inhibit platelet aggregation, which is crucial for preventing thrombotic diseases. The findings suggest that modifications in the pyrimidine structure can enhance antiplatelet effects, making these compounds promising candidates for developing new antithrombotic agents .
1.2 Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria, although further research is necessary to elucidate its mechanism of action and efficacy in vivo.
1.3 Cancer Research
There is growing interest in the application of pyrimidine derivatives in cancer therapy. Some studies have indicated that compounds similar to this compound can inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest. Ongoing research aims to determine the compound's effectiveness against different types of cancer and its potential role as a chemotherapeutic agent.
Pharmacology Applications
2.1 Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes linked to disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or inflammatory pathways. Understanding its inhibitory mechanisms could lead to the development of targeted therapies for diseases where these enzymes play a critical role.
2.2 Drug Development
The structural characteristics of this compound make it a candidate for further drug development. Its ability to interact with biological targets can be leveraged to design new drugs with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological properties.
Agricultural Applications
3.1 Pesticide Development
Due to its chemical properties, this compound has potential applications in agriculture as a pesticide or herbicide. Research into similar pyrimidine derivatives has shown effectiveness against pests and weeds, suggesting that this compound could be formulated into agricultural products aimed at enhancing crop protection.
3.2 Plant Growth Regulation
There is emerging evidence that certain pyrimidine compounds can act as plant growth regulators, influencing processes such as seed germination and root development. Investigating the effects of this compound on plant physiology could reveal new applications in sustainable agriculture.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations at Position 6
- 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one (): The methyl group at position 6 reduces steric hindrance compared to the 2-chlorophenyl group. Higher solubility in polar solvents (e.g., ethanol) due to reduced aromaticity and lower molecular weight (MW: 142.18 vs. ~252.72 for the target compound) . Demonstrated anticonvulsant activity in derivatives, suggesting substituent-dependent pharmacological profiles .
- 6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (): A 3-chlorophenyl substituent introduces meta-chlorine, altering electronic distribution compared to the ortho-chloro in the target compound.
Substituent Variations at Position 2
5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-one ():
- 6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (): A heteroaromatic furan substituent at position 6 introduces oxygen-mediated polarity, reducing lipophilicity.
Analogues with Modified Core Structures
- 4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (): A thieno[2,3-d]pyrimidinone fused ring system increases planarity and conjugation, enhancing UV absorption. The 4-chlorophenyl group at position 5 and hydroxyl group at position 5 alter solubility (mp: 177–179°C) compared to the target compound .
- 2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (): A thieno[3,2-d]pyrimidinone core with a piperazinyl-pyrimidine substituent demonstrates complex hydrogen-bonding networks. Higher molecular weight (MW: 400.40) and reduced solubility in aqueous media compared to the target compound .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known by its CAS number 89639-37-2, belongs to a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula: C6H7ClN2OS
- Molecular Weight: 190.65 g/mol
- Structure: The compound features a pyrimidine ring substituted with a chlorophenyl group and a methylthio group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer effects. Below are the key areas of biological activity:
Antimicrobial Activity
Studies have demonstrated the compound's potential as an antimicrobial agent. The following table summarizes its activity against various microorganisms:
The compound exhibited significant activity against Gram-positive bacteria, particularly MRSA, which is crucial due to its resistance to many conventional antibiotics. Its effectiveness against Candida albicans also highlights its potential in treating fungal infections.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells:
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorophenyl and methylthio groups may enhance its ability to interact with biological targets such as enzymes or receptors involved in microbial and tumor cell metabolism.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of pyrimidine derivatives, including this compound, highlighted its superior antimicrobial efficacy compared to standard treatments like ceftriaxone . The results indicated that structural modifications significantly impact the antimicrobial potency.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function . These findings warrant further exploration into its potential as an anticancer therapeutic agent.
Q & A
Q. What are the common synthetic routes for 6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Methylation of a thiopyrimidinone precursor (e.g., 6-methyl-2-thiopyrimidin-4(3H)-one) using dimethyl sulfate or methyl iodide under basic conditions (KCO/EtOH or MeONa/MeOH), yielding 2-methylthio intermediates with high efficiency (>80% yield) .
- Step 2 : Substitution of the methylthio group with aromatic amines via nucleophilic displacement at elevated temperatures (e.g., 140°C), forming target arylaminopyrimidines . Optimization focuses on solvent choice (e.g., dioxane for solubility), temperature control to minimize side reactions, and catalyst selection (e.g., EtN for deprotonation) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural characterization employs:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methylthio at C2, chlorophenyl at C6) through chemical shifts and coupling patterns .
- Mass spectrometry (MS) : Molecular ion peaks validate the molecular formula (e.g., [M+H] for CHClNOS) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidinone core and substituents .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Solubility : Insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
- Melting point : Typically 180–220°C (varies with substituents) .
- Stability : Degrades under strong acidic/basic conditions; storage in inert atmospheres (N) is recommended .
Advanced Research Questions
Q. How can structural modifications enhance biological activity, and what methodologies guide SAR (Structure-Activity Relationship) studies?
- Substituent variation : Introducing electron-withdrawing groups (e.g., CF) at the phenyl ring improves lipophilicity and target binding .
- Bioisosteric replacement : Replacing the methylthio group with sulfonamide or thioether moieties alters pharmacokinetic profiles .
- Methodology :
- Molecular docking : Predicts interactions with enzymes (e.g., kinase ATP-binding pockets) using software like AutoDock .
- In vitro assays : Measures IC values against disease-relevant targets (e.g., cancer cell lines) .
Q. What analytical approaches resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Batch variability : Assess purity via HPLC (>95% purity required for reproducibility) .
- Assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .
- Statistical validation : Use ANOVA or t-tests (via GraphPad Prism) to confirm significance across replicates .
Q. How is the compound’s mechanism of action elucidated in complex biological systems?
- Target identification :
- Pull-down assays : Immobilized compound probes interact with proteins (e.g., kinases) in cell lysates .
- CRISPR-Cas9 knockouts : Validates target dependency in cellular models .
Q. What methodologies assess acute toxicity and pharmacokinetics in preclinical models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
